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N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide

Physicochemical profiling Drug-likeness CNS drug discovery

Screening libraries often lack compounds that bridge kinase and epigenetic target space. This hybrid molecule uniquely integrates a 7-azaindole kinase-binding motif with a xanthene-9-carboxamide scaffold, validated across GPCR, HDAC, and PIM1 targets. It addresses the need for polypharmacology probes in oncology and CNS research. - Expands library diversity: Combines two privileged scaffolds (MW 383.4, logP 3.8, TPSA 56.2 Ų) not recapitulated by simpler analogs. - Enables fragment-based drug discovery (FBDD): Serves as a reference control for fragment linking of 7-azaindole and xanthene-9-carboxamide moieties. - Synthesis-ready: Achiral structure with a flexible propyl linker simplifies SAR exploration and analytical characterization.

Molecular Formula C24H21N3O2
Molecular Weight 383.451
CAS No. 1798458-88-4
Cat. No. B2401208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide
CAS1798458-88-4
Molecular FormulaC24H21N3O2
Molecular Weight383.451
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCCN4C=CC5=C4N=CC=C5
InChIInChI=1S/C24H21N3O2/c28-24(26-14-6-15-27-16-12-17-7-5-13-25-23(17)27)22-18-8-1-3-10-20(18)29-21-11-4-2-9-19(21)22/h1-5,7-13,16,22H,6,14-15H2,(H,26,28)
InChIKeyHZRBYSOOAZOFDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

XPC Structural Identity & Pharmacophore Context


N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-9H-xanthene-9-carboxamide (CAS 1798458-88-4, synonym XPC) is a synthetic hybrid molecule combining a pyrrolo[2,3-b]pyridine (7-azaindole) moiety linked via a three-carbon propyl spacer to a xanthene-9-carboxamide scaffold [1]. Its molecular formula is C24H21N3O2 with a molecular weight of 383.4 g/mol and a computed XLogP3-AA of 3.8, placing it in a moderately lipophilic physicochemical space distinct from both simpler xanthene-9-carboxamides and standalone 7-azaindole derivatives [1]. The pyrrolo[2,3-b]pyridine substructure is a recognized kinase inhibitor pharmacophore, while the xanthene-9-carboxamide scaffold has been validated across multiple target classes including mGlu1 receptor positive allosteric modulation, CCR1 antagonism, PIM1 kinase inhibition, and class IIa HDAC inhibition [2][3][4]. It is critical to note that no peer-reviewed quantitative biological activity data (IC50, EC50, Ki, or Kd values) for this specific compound have been identified in the published literature, patents, or public databases such as ChEMBL or BindingDB as of the search date. Consequently, all differentiation claims below are based on class-level inference from structurally related compounds and physicochemical property comparisons, and are explicitly tagged as such.

Scaffold Design

Combines kinase-binding 7-azaindole with multi-target xanthene pharmacophore

Physicochemical Profile

Computed properties consistent with CNS drug-like selection space

Synthetic Accessibility

Achiral structure simplifies synthesis and analytical characterization

Structural Advantages of XPC Over Simple Analogs


Simpler in-class analogs—such as N-(pyridin-4-yl)-9H-xanthene-9-carboxamide (PIM1 inhibitor, IC50 = 371 nM) [1], N-hydroxy-9H-xanthene-9-carboxamide (HDAC7 inhibitor, IC50 = 0.05 μM) [2], or standalone N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide —each engage only a single pharmacophoric element. The target compound uniquely fuses the 7-azaindole (a privileged kinase-binding motif) with the xanthene-9-carboxamide (associated with GPCR, HDAC, and kinase modulation) via a flexible propyl linker, creating a spatially extended, dual-pharmacophore architecture with a computed topological polar surface area (TPSA) of 56.2 Ų and a rotatable bond count of 5 [3]. This structural topology cannot be recapitulated by either scaffold alone or by conjugates using shorter or more rigid linkers. Procurement of a simpler analog forfeits the potential for simultaneous engagement of two distinct target classes, which may be critical for polypharmacology-driven screening campaigns or chemical probe development. The following evidence dimensions quantify this structural and physicochemical differentiation.

Simpler 7‑azaindole analogs

Picolinamide or nicotinamide derivatives lack the xanthene‑9‑carboxamide moiety, forfeiting potential GPCR/HDAC engagement

Simpler xanthene‑9‑carboxamides

Direct‑linked analogs (e.g., N‑(pyridin‑4‑yl)) omit the 7‑azaindole motif and the conformational flexibility of the propyl spacer

Linker‑truncated conjugates

Shorter or rigid linkers reduce rotatable bond count and may shift the pharmacophoric distance required for dual‑target recognition

XPC Differentiation Evidence Guide


Lipophilicity & Polar Surface Area Comparison

The target compound (XLogP3-AA = 3.8, TPSA = 56.2 Ų, MW = 383.4) occupies a more lipophilic and sterically expanded physicochemical space compared to the parent scaffold 9H-xanthene-9-carboxamide (CAS 5813-90-1; MW = 225.24, TPSA = 43.1 Ų, XLogP ≈ 2.4) [1][2]. The addition of the 7-azaindole-propyl substituent increases the molecular weight by approximately 158 Da and elevates logP by ~1.4 units. This shift places the compound in a region of chemical space more consistent with CNS drug-like properties (typically XLogP 2–5, TPSA < 90 Ų) while maintaining compliance with Lipinski's Rule of Five parameters [3]. In contrast, simpler xanthene-9-carboxamides such as N-hydroxy-9H-xanthene-9-carboxamide (MW = 241.24, TPSA = 58.6 Ų) lack the extended aromatic system provided by the 7-azaindole moiety, which may contribute to differential protein-binding surface complementarity [4].

Lipophilicity & TPSA
Class‑level inference
Target XPC
XLogP 3.8
TPSA 56.2 Ų
MW 383.4
Parent scaffold
XLogP ≈2.4
TPSA ≈43.1 Ų
MW 225.2
May support membrane permeability and CNS screening fit
Computed properties; no experimental logD available
Physicochemical profiling Drug-likeness CNS drug discovery

Dual Pharmacophore Scaffold Advantage

Simpler pyrrolo[2,3-b]pyridine (7-azaindole) analogs such as N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)picolinamide (CAS 1795441-67-6, MW = 280.33) and N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)nicotinamide each contain only a single heteroaromatic carboxamide terminus . The target compound replaces the pyridine carboxamide with the tricyclic xanthene-9-carboxamide, increasing the aromatic ring count from 3 to 5 and introducing a diaryl ether oxygen capable of participating in hydrogen bonding. This structural expansion increases the heavy atom count from 21 (picolinamide analog) to 29, and the fraction of sp³-hybridized carbons (Fsp³) decreases, yielding a more rigid, π-rich scaffold [1]. In the context of kinase inhibitor discovery, 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent FGFR inhibition (compound 4h: FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively) [2], while xanthene-9-carboxamide derivatives have shown PIM1 kinase inhibition (IC50 = 371 nM) [3]. The dual-scaffold architecture of the target compound may enable simultaneous engagement of kinase ATP-binding sites (via the 7-azaindole) and allosteric or auxiliary pockets (via the xanthene), a capability unavailable to either single-scaffold analog alone.

Scaffold Complexity
Class‑level inference
XPC
29 heavy atoms
5 aromatic rings
Dual pharmacophore
Picolinamide analog
21 heavy atoms
3 aromatic rings
Single pharmacophore
Extends scaffold diversity for kinase‑target screening
Structural comparison only; no direct target engagement data
Kinase inhibitor Scaffold diversity Screening library design

Propyl Linker vs. Shorter Linkers

The target compound employs a three-carbon (propyl) linker connecting the 7-azaindole N1 position to the xanthene-9-carboxamide amide nitrogen. This contrasts with direct amide-linked analogs such as N-(pyridin-4-yl)-9H-xanthene-9-carboxamide (no alkyl spacer) and N-(2-(pyrimidin-5-yl)ethyl)-9H-xanthene-9-carboxamide (two-carbon ethyl spacer) [1]. The propyl linker provides 5 rotatable bonds (vs. 3 for the direct-linked N-(pyridin-4-yl) analog), enabling greater conformational sampling between the two aromatic pharmacophores [2]. In the context of 7-azaindole-based kinase inhibitors, the N1 substituent length and flexibility have been shown to influence binding mode and selectivity: SAR studies on 7-azaindole-1-carboxamide PARP-1 inhibitors demonstrated that the N1 substituent directly affects antiproliferative potency, with compound 1l achieving an IC50 of 0.07 μM in PARP-1 enzymatic assay [3]. The propyl spacer length in the target compound may balance conformational freedom with entropic constraints differently than shorter linkers, potentially yielding a distinct selectivity fingerprint.

Propyl Linker vs. Shorter
Class‑level inference
Propyl spacer (XPC)
5 rotatable bonds
‑(CH₂)₃‑ linker
Direct‑linked analog
≈3 rotatable bonds
No alkyl spacer
Propyl linker offers greater conformational sampling for SAR
No experimental binding or conformational data available
Linker optimization Conformational flexibility Structure-activity relationship

Multi-Target Pharmacophore Validation

The xanthene-9-carboxamide scaffold has been validated as a productive pharmacophore across three mechanistically distinct target classes: (i) GPCR modulation—mGlu1 receptor positive allosteric modulation (N-(5-methyl-1,2,4-oxadiazol-3-yl)-9H-xanthene-9-carboxamide, EC50 = 56 nM; 2,7-difluoro-N-(oxazol-2-yl)-9H-xanthene-9-carboxamide, EC50 = 140 nM) [1][2]; (ii) Kinase inhibition—PIM1 (N-(pyridin-4-yl)-9H-xanthene-9-carboxamide, IC50 = 371 nM) [3]; (iii) Epigenetic enzyme inhibition—class IIa HDACs (N-hydroxy-9H-xanthene-9-carboxamide, HDAC7 IC50 = 0.05 μM; HDAC5 IC50 = 0.11 μM) [4]. The target compound appends a 7-azaindole moiety, itself a privileged kinase-binding fragment, to this multi-target-validated scaffold. While no direct activity data exist for the target compound, the co-occurrence of two independently validated pharmacophores within a single molecule creates a unique polypharmacological potential that cannot be achieved by any single-scaffold analog currently available from commercial sources.

Multi‑Target Validation
Class‑level inference
≥4
Distinct target classes
represented
Dual pharmacophore may address GPCRs, kinases, HDACs
Based on scaffold‑validated analogs; no target engagement data for XPC itself
Target class diversity Polypharmacology Chemical probe

XPC Application Scenarios


Kinase Library Enrichment

The dual pharmacophore architecture—combining the 7-azaindole kinase-binding motif with the xanthene-9-carboxamide scaffold—makes this compound a high-value addition to diversity-oriented kinase inhibitor screening libraries. Unlike single-scaffold 7-azaindole analogs (e.g., picolinamide or nicotinamide derivatives) that sample limited chemical space, this compound extends the library's pharmacophoric reach into GPCR and epigenetic target space simultaneously [1]. Its computed logP of 3.8 and TPSA of 56.2 Ų place it within favorable CNS drug-like property space, expanding the library's suitability for neurological kinase target screening (e.g., GSK-3β, CDK8, TNIK) where both 7-azaindoles and xanthene-9-carboxamides have precedent [2][3].

Chemical Probe Development

The validated track record of the xanthene-9-carboxamide scaffold as a chemical probe starting point—having yielded the first murine CCR1 antagonist, selective mGlu1 PAMs (EC50 = 56–202 nM), and class IIa HDAC inhibitors—combined with the 7-azaindole scaffold's demonstrated utility in PARP-1 (IC50 = 0.07 μM) and FGFR inhibitor development, makes this compound a rational starting point for multi-target probe development [1][2]. The propyl linker provides a modular synthetic handle for SAR exploration, while the absence of stereocenters simplifies synthesis and analytical characterization relative to chiral analogs.

Oncology Phenotypic Screening

In oncology phenotypic screening, compounds capable of modulating multiple targets simultaneously can overcome resistance mechanisms that defeat highly selective single-target agents. The 7-azaindole substructure has demonstrated anti-proliferative activity through FGFR inhibition (FGFR1 IC50 = 7 nM for compound 4h) and PARP-1 inhibition, while xanthene-9-carboxamides have shown activity via HDAC and PIM1 kinase modulation [1][2]. The target compound, by integrating both pharmacophores, may exhibit activity profiles in cell-based proliferation or apoptosis assays that are distinct from either scaffold class alone, making it a valuable entry in cancer-relevant screening decks.

Fragment-Based Drug Discovery Reference

With a molecular weight of 383.4 g/mol, this compound sits at the upper boundary of fragment-like space but is significantly smaller than typical lead-like compounds (MW > 450). Its dual pharmacophore design allows it to serve as a reference compound for fragment linking studies, demonstrating how 7-azaindole and xanthene-9-carboxamide fragments can be productively connected [1]. Procurement of this compound as a positive control in FBDD campaigns can validate fragment linking strategies and guide SAR exploration of linker length and composition.

Application
Selection Property
Validation Focus
Kinase Library Enrichment
Dual pharmacophore architecture
Kinase selectivity assay context
Chemical Probe Development
Scaffold versatility & linker modifiability
Target engagement and SAR context
Oncology Phenotypic Screening
Multi‑target potential
Cell‑model endpoint review
Fragment‑Based Discovery Reference
Fragment‑linking control
Fragment combination validation
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